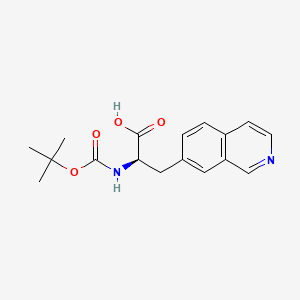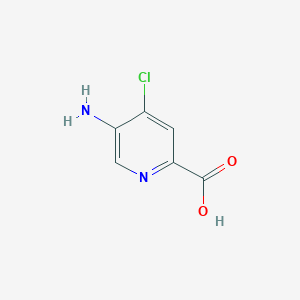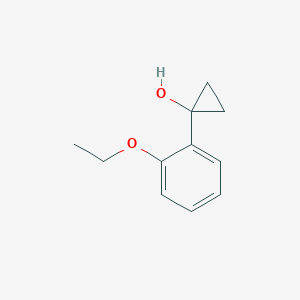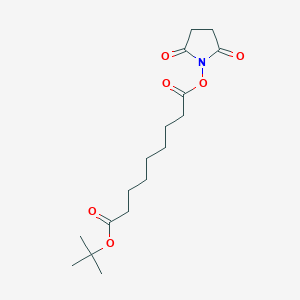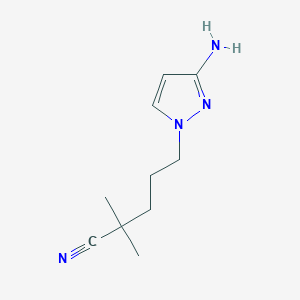
4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid is a chemical compound with a complex structure that includes a pyrrolidinyl ring and a hydroxybenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid typically involves the reaction of succinic acid derivatives with 2-aminoacetic acid. The reaction is carried out in water at elevated temperatures, around 180°C, with the gradual addition of 2-aminoacetic acid. The mixture is heated in a sand bath, and water is distilled off. After complete removal of water, the temperature is maintained for an additional hour. The crude products are then recrystallized from anhydrous ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, reduction might yield alcohols, and substitution might yield various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The pyrrolidinyl ring and hydroxybenzoic acid moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid
- 3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl derivatives
Uniqueness
4-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid is unique due to the presence of both the pyrrolidinyl ring and the hydroxybenzoic acid moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C13H13NO5 |
|---|---|
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
4-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H13NO5/c1-13(2)6-10(16)14(12(13)19)7-3-4-8(11(17)18)9(15)5-7/h3-5,15H,6H2,1-2H3,(H,17,18) |
Clé InChI |
ZFCVZSIDDXXOJU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13644891.png)
